2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
CAS No.: 944275-21-2
Cat. No.: VC2469702
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944275-21-2 |
---|---|
Molecular Formula | C10H6ClNO2S |
Molecular Weight | 239.68 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |
Standard InChI Key | BWZOFJBZSUCPSM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Cl |
Introduction
Structural Characteristics
Molecular Identity and Basic Properties
2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid possesses a distinct chemical structure characterized by its heterocyclic thiazole core. The molecular formula is C10H6ClNO2S with a molecular weight of 239.68 g/mol . The compound features a five-membered thiazole ring containing sulfur and nitrogen atoms, with a 2-chlorophenyl group attached at position 2 and a carboxylic acid group at position 4.
Structural Identifiers
For computational and database purposes, the compound is represented by several standardized structural identifiers:
These identifiers provide standardized representations of the compound's structure, facilitating its identification and comparison with other chemical entities in databases and research literature.
Physical and Chemical Properties
Mass Spectrometry Characteristics
Mass spectrometry data provides critical analytical information for compound identification and characterization. The predicted collision cross section (CCS) values for various adducts of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid are presented in the following table :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 239.98805 | 148.3 |
[M+Na]⁺ | 261.96999 | 162.0 |
[M+NH₄]⁺ | 257.01459 | 157.1 |
[M+K]⁺ | 277.94393 | 155.1 |
[M-H]⁻ | 237.97349 | 151.1 |
[M+Na-2H]⁻ | 259.95544 | 155.4 |
[M]⁺ | 238.98022 | 151.7 |
[M]⁻ | 238.98132 | 151.7 |
These CCS values provide insights into the three-dimensional structure and gas-phase behavior of the molecule, which can be valuable for analytical identification and structural characterization purposes.
Chemical Reactivity
Based on its structure, the chemical reactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is primarily determined by its functional groups:
-
The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amide formation, and salt formation with bases.
-
The thiazole ring, being a heterocycle with specific electronic properties, can undergo various electrophilic and nucleophilic substitution reactions depending on reaction conditions.
-
The chlorine substituent on the phenyl ring could potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Related Compounds and Comparative Analysis
Structural Analogs
Understanding the properties and applications of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid can be enhanced by examining structurally related compounds:
-
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: A positional isomer where the chlorine atom is at the para position of the phenyl ring rather than the ortho position .
-
2-[(2-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid: A closely related derivative that incorporates an amino linkage between the chlorophenyl and thiazole moieties .
-
2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid: A reduced form of the thiazole ring, which has been studied for specific applications in biomarker development .
Biomarker Applications of Related Compounds
Research on 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid, a structurally related compound, has revealed its potential as a biomarker for 2-chlorobenzalmalononitrile (CS) gas exposure . This compound forms when 2-chlorobenzaldehyde (2-CBA), a hydrolysis product of CS gas, reacts with cysteine (Cys) and cysteine residues in proteins .
The study demonstrated that under physiologically relevant conditions, CS gas rapidly hydrolyzes to 2-CBA, with over 90% conversion occurring within 20 minutes . The resultant 2-CBA then reacts with cysteine at a rate of 0.086 M⁻¹s⁻¹ to form the stable thiazolidine-4-carboxylic acid adduct . This adduct was detected in both intracellular fluid and cell-isolated proteins of CS-exposed lung cells, as well as in purified human serum albumin .
This research suggests potential applications for thiazole and thiazolidine derivatives containing the 2-chlorophenyl moiety in toxicological monitoring and environmental safety assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume